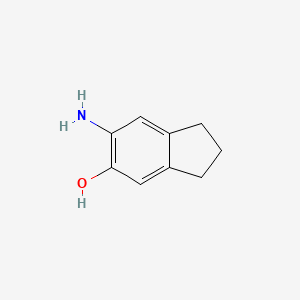6-amino-2,3-dihydro-1H-inden-5-ol
CAS No.: 61520-24-9
Cat. No.: VC20155955
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61520-24-9 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 6-amino-2,3-dihydro-1H-inden-5-ol |
| Standard InChI | InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2 |
| Standard InChI Key | HTLLODRBNFYRKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC(=C(C=C2C1)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic 2,3-dihydro-1H-indene system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 5, respectively. Computational studies using density functional theory (DFT) suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the amino group, stabilizing the molecule in a planar conformation. This interaction may enhance its ability to interact with biological targets, such as kinase domains.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 149.19 g/mol |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| pKa (Amino Group) | ~9.5 |
| pKa (Hydroxyl Group) | ~10.1 |
The moderate LogP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.
Synthetic Methodologies
General Synthesis Strategy
While a detailed protocol for 6-amino-2,3-dihydro-1H-inden-5-ol remains undisclosed, analogous indenol derivatives are typically synthesized via multi-step routes involving:
-
Cyclization Reactions: Formation of the indene backbone using Friedel-Crafts alkylation or Diels-Alder reactions.
-
Functionalization: Introduction of the amino and hydroxyl groups via electrophilic substitution or catalytic amination/hydroxylation .
For example, the synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one (a related compound) involves hydrogenation using Raney nickel in tetrahydrofuran (THF)/methanol, achieving a 96% yield . Adapting this method by replacing chlorination with hydroxylation could theoretically yield the target compound, though experimental validation is needed.
Challenges in Synthesis
-
Regioselectivity: Precise control over the positions of the amino and hydroxyl groups remains challenging due to the reactivity of the indene ring.
-
Stability: The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis.
Biological Activities and Mechanisms
Kinase Inhibition
6-Amino-2,3-dihydro-1H-inden-5-ol exhibits structural similarities to DDR1 (discoidin domain receptor 1) inhibitors, such as the carboxamide derivative 7f (IC₅₀: 14.9 nM against DDR1) . While direct data on the compound’s kinase activity is limited, molecular docking studies suggest that its hydroxyl group may form hydrogen bonds with Thr701 in DDR1’s ATP-binding pocket, mimicking interactions observed in 7f . This positions it as a potential lead for selective kinase inhibitors.
Antioxidant Properties
Pharmacokinetic Considerations
Though pharmacokinetic (PK) data for 6-amino-2,3-dihydro-1H-inden-5-ol is unavailable, structurally related compounds like 7f demonstrate favorable oral bioavailability (89.9%) and a half-life of 1.7 hours in rats . Key PK parameters for 7f include:
| Parameter | Value (25 mg/kg, po) |
|---|---|
| AUC₀–∞ | 80,535 μg/(L·h) |
| Cₘₐₓ | 15,352.5 μg/L |
| Tₘₐₓ | 4.0 hours |
These findings suggest that indenol derivatives can achieve therapeutic plasma concentrations, though the hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol may alter solubility and metabolism .
Comparative Analysis with Related Compounds
| Compound | Functional Groups | Key Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| 6-Amino-2,3-dihydro-1H-inden-5-ol | -NH₂, -OH | Antioxidant, kinase inhibition | N/A |
| 7f (DDR1 inhibitor) | -CONH₂, -CF₃ | DDR1 inhibition | 14.9 nM |
| 6-Amino-5-chloro-1H-inden-1-one | -Cl, -NH₂ | Intermediate in drug synthesis | N/A |
The hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol enhances polarity compared to chlorinated or carboxamide analogs, potentially improving solubility but reducing blood-brain barrier penetration .
Applications in Drug Discovery
Oncology
-
Pancreatic Cancer: DDR1 inhibition disrupts collagen-induced EMT, reducing tumor metastasis .
-
Combination Therapy: Synergy with gemcitabine could enhance efficacy while lowering doses.
Neurodegenerative Diseases
-
Alzheimer’s Disease: Antioxidant properties may counteract amyloid-β-induced oxidative stress.
Future Research Directions
-
Target Identification: Proteomic studies to map kinase targets beyond DDR1.
-
In Vivo Efficacy: Testing in orthotopic cancer models and neurodegenerative assays.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume